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molecular formula C9H14O4 B7821143 Ethyl 2-(ethoxymethylene)acetoacetate

Ethyl 2-(ethoxymethylene)acetoacetate

Cat. No. B7821143
M. Wt: 186.20 g/mol
InChI Key: FNASCUBBFNCFQO-UHFFFAOYSA-N
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Patent
US09345709B2

Procedure details

A mixture of ethyl acetoacetate (100 g, 0.77 mol), triethyl orthoformate (130 g, 0.92 mol), and acetic anhydride (150 g, 1.5 mol) was heated at 135° C. for 6-18 h in a round bottomed flask that was equipped with a distillation apparatus to collect the ethanol generated during the reaction. The reaction was cooled, concentrated and the residue was distilled under high vacuum to obtain the desired product (100 g, 70%) as a pale yellow oil: ESI MS m/z 187 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH:10](OCC)(OCC)[O:11][CH2:12][CH3:13].C(OC(=O)C)(=O)C>>[CH2:12]([O:11][CH:10]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
130 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a distillation apparatus
CUSTOM
Type
CUSTOM
Details
to collect the ethanol
CUSTOM
Type
CUSTOM
Details
generated during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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